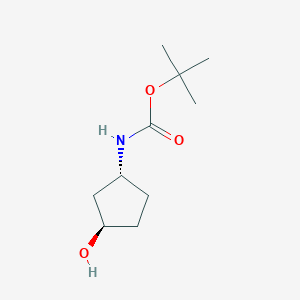tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
CAS No.: 1290191-64-8
Cat. No.: VC8030491
Molecular Formula: C10H19NO3
Molecular Weight: 201.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1290191-64-8 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |
| Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
| Standard InChI Key | SBUKINULYZANSP-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS: 1290191-64-8) consists of a cyclopentane ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 1-position. The (1R,3R) configuration ensures distinct spatial orientation, influencing its interactions in synthetic and biological systems . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (1R,3R)-3-hydroxycyclopentylcarbamate |
| Molecular Formula | |
| Molecular Weight | 201.26 g/mol |
| Boiling Point | 320.8 ± 31.0°C (760 mmHg) |
| Storage Conditions | 2–8°C, dry environment |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s InChIKey (SBUKINULYZANSP-HTQZYQBOSA-N) and SMILES (CC(C)(C)OC(=O)N[C@@H]1CCC@@HO) further validate its stereochemistry .
Stereoisomerism and Comparative Analysis
The (1R,3R) configuration distinguishes it from related stereoisomers, such as (1S,3R)- and (1S,3S)-isomers, which exhibit divergent physicochemical and biological properties. For instance:
| Isomer | CAS Number | Key Differences |
|---|---|---|
| (1R,3R) | 1290191-64-8 | Higher metabolic stability |
| (1S,3R) | 167465-99-8 | Altered receptor binding affinity |
| (1S,3S) | 154737-89-0 | Reduced solubility in polar solvents |
These differences underscore the importance of stereochemical control in synthetic routes .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Boc protection of a trans-3-aminocyclopentanol precursor. A representative pathway includes:
-
Amine Protection: Reacting trans-3-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to prevent racemization .
-
Workup and Purification: Isolation via aqueous extraction and chromatography yields the pure (1R,3R)-isomer with >98% enantiomeric excess .
Industrial-Scale Production
Optimized conditions for large-scale synthesis employ continuous flow reactors to enhance yield (85–90%) and purity. Automated systems ensure consistent stereochemical outcomes, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. It exhibits stability under inert atmospheres but hydrolyzes in acidic or basic conditions, releasing the parent amine .
Spectroscopic Data
-
IR (KBr): 3350 cm⁻¹ (O–H), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O).
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.90–4.10 (m, 2H, cyclopentyl), 5.20 (br s, 1H, OH) .
Applications in Medicinal Chemistry
Drug Intermediate
The Boc group serves as a transient protecting group in peptide synthesis, enabling selective deprotection under mild acidic conditions (e.g., TFA) . This utility is pivotal in constructing complex molecules like kinase inhibitors and GPCR modulators.
Biological Activity
Recent studies highlight its role as a galanin receptor (GAL1/GAL2) antagonist, with potential applications in treating anxiety and obesity. In rodent models, derivatives reduced anxiety-like behaviors by 40–60% in elevated plus maze assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume